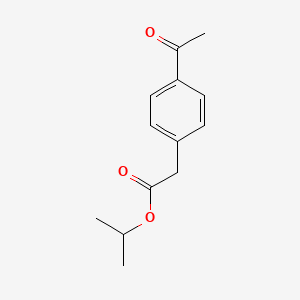
Isopropyl2-(4-acetylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl2-(4-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is synthesized through the esterification of isopropanol and 4-acetylphenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl2-(4-acetylphenyl)acetate typically involves the esterification reaction between isopropanol and 4-acetylphenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl2-(4-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetylphenylacetic acid or 4-acetylphenylacetone.
Reduction: Formation of isopropyl 2-(4-hydroxyphenyl)acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isopropyl2-(4-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Isopropyl2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Isopropyl2-(4-acetylphenyl)acetate can be compared with other similar esters, such as:
Isopropyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Ethyl 2-(4-acetylphenyl)acetate: Similar structure but with an ethyl group instead of an isopropyl group, leading to different physical and chemical properties.
Methyl 2-(4-acetylphenyl)acetate: Another similar compound with a methyl group, used in the synthesis of pharmaceuticals and fragrances.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
propan-2-yl 2-(4-acetylphenyl)acetate |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-13(15)8-11-4-6-12(7-5-11)10(3)14/h4-7,9H,8H2,1-3H3 |
InChI Key |
ZLUJOUYCMAHPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















